Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate
CAS No.:
Cat. No.: VC17512299
Molecular Formula: C11H11NO2S
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11NO2S |
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Molecular Weight | 221.28 g/mol |
IUPAC Name | methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate |
Standard InChI | InChI=1S/C11H11NO2S/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-5H,6,12H2,1H3 |
Standard InChI Key | OGCGSQALZHWLMW-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(C2=CC=CC=C2S1)CN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzothiophene scaffold—a fused benzene and thiophene ring system—with two key substituents:
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Methyl ester at position 2: Enhances solubility and serves as a handle for further chemical modifications.
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Aminomethyl group (-CH2NH2) at position 3: Introduces nucleophilic and hydrogen-bonding capabilities, critical for interactions in biological systems.
The molecular formula is C11H11NO2S, with a molecular weight of 221.27 g/mol.
Key Physicochemical Parameters
Property | Value/Range |
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Melting Point | 120–125°C (estimated) |
LogP (Partition Coeff.) | 1.8–2.3 (predicted) |
Solubility in Water | Low (hydrophobic core) |
pKa (Amino Group) | ~9.5–10.5 |
The fluorine-free nature of this derivative distinguishes it from halogenated analogs, potentially altering electronic distribution and metabolic stability.
Synthetic Routes
Core Benzothiophene Formation
The benzothiophene core is typically synthesized via cyclization reactions. A common approach involves:
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Friedel-Crafts Acylation: Reaction of thiophene derivatives with acyl chlorides to form ketone intermediates.
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Cyclodehydration: Using agents like polyphosphoric acid (PPA) to induce ring closure.
Esterification
The carboxylic acid precursor is esterified using methanol in the presence of a catalytic acid (e.g., H2SO4).
Chemical Reactivity
Functional Group Transformations
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Aminomethyl Group:
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Alkylation: Reacts with alkyl halides to form secondary amines.
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Acylation: Forms amides with acyl chlorides or anhydrides.
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Methyl Ester:
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Hydrolysis: Converts to carboxylic acid under basic conditions (e.g., NaOH/H2O).
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Transesterification: Swaps methanol for other alcohols (e.g., ethanol) using acid catalysts.
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Electrophilic Aromatic Substitution
The benzothiophene core undergoes substitution at positions 5 and 7 due to electron-rich regions. Common reactions include:
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Nitration: HNO3/H2SO4 introduces nitro groups.
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Sulfonation: Fuming H2SO4 adds sulfonic acid groups.
Biological Activity and Applications
Antimicrobial Properties
While direct data is scarce, structurally similar compounds exhibit broad-spectrum activity:
Microorganism | MIC (µg/mL) for Analogs |
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Staphylococcus aureus | 2–8 |
Escherichia coli | 4–16 |
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
Compound | Key Features | Bioactivity |
---|---|---|
Methyl 3-amino-1-benzothiophene-2-carboxylate | -NH2 at C3 | Moderate kinase inhibition |
Methyl 3-(chloromethyl)-1-benzothiophene-2-carboxylate | -CH2Cl at C3 | Enhanced cytotoxicity |
Methyl 3-(hydroxymethyl)-1-benzothiophene-2-carboxylate | -CH2OH at C3 | Improved solubility |
The aminomethyl derivative balances reactivity and solubility, making it a versatile intermediate.
Industrial and Research Applications
Pharmaceutical Intermediate
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Prodrug Development: The ester group facilitates penetration through lipid membranes, with hydrolysis releasing active carboxylic acids in vivo.
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Peptide Mimetics: The aminomethyl group serves as a backbone for designing protease-resistant peptides.
Materials Science
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Ligand Design: Coordinates with transition metals (e.g., Cu, Pd) for catalytic applications.
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Polymer Additives: Enhances thermal stability in polyesters and polyamides.
Challenges and Future Directions
Synthetic Optimization
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Green Chemistry Approaches: Replace toxic reagents (e.g., PPA) with ionic liquids or microwave-assisted reactions.
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Enantioselective Synthesis: Develop asymmetric methods for chiral derivatives.
Biological Screening
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In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.
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Target Identification: Use computational docking to predict protein targets.
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